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Compound of Interest

Camphor sulfonic acid methyl!
Compound Name:

ester

Cat. No.: B116871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
camphor sulfonic acid methyl ester, a key intermediate in organic synthesis and
pharmaceutical development. This document compiles available data for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear
and accessible format to support research and development activities.
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Compound Name Camphor Sulfonic Acid Methyl Ester

Methyl ((1S,4R)-7,7-dimethyl-2-

UPAC Name oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
CAS Number 62319-13-5[1]

Molecular Formula C11H1804S[1]

Molecular Weight 246.32 g/mol [1]

Structure

The imade you are
regquesting does not exist

ar is no longer available.

i igur.comn

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available peer-reviewed spectrum for camphor sulfonic acid
methyl ester is not readily available, Certificates of Analysis for commercially available
standards confirm that the H-NMR spectrum is consistent with the expected structure.[1] The
following table outlines the anticipated chemical shifts based on the known structure and data
from similar compounds.

Table 1: Predicted tH-NMR and 3C-NMR Chemical Shifts
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Predicted *H-NMR Chemical

Predicted 3C-NMR

Assignment _ : .
Shift (ppm) Chemical Shift (ppm)

C1-CH2 ~3.0-3.5(d) ~48.0

O-CH3 ~3.8 (s) ~53.0

C4-H ~2.0-2.2 (m) ~42.5

C5, C6-H2 ~1.4-2.1(m) ~25.0, ~27.0

C7-CH3 ~0.9 (s) ~19.0

C7-CH3 ~1.1(s) ~20.0

C2=0 ~215.0

C1 ~58.0

c7 ~47.0

C3-H2 ~1.9-2.5(m) ~43.0

Note: Predicted values are based on the analysis of related camphor derivatives and general

principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of camphor sulfonic acid methyl ester is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group

Expected Absorption Range (cm~1)

C=0 (ketone)

1730 - 1750 (strong)

S=0 (sulfonate)

1350 - 1370 and 1170 - 1190 (strong, two

bands)
C-O (ester) 1000 - 1300 (strong)
C-H (alkane) 2850 - 3000 (medium to strong)
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b116871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has
been reported. The molecular ion peak [M]* is expected at m/z 246. Key fragment ions
observed in selective ion monitoring (SIM) mode provide insight into the fragmentation pattern
of the molecule.

Table 3: Mass Spectrometry (MS) Data

m/z Proposed Fragment lon
246 [M]* Molecular ion

170.1 [M - SO2CH3]*

151.1 [C10H150]*

109.1 [C7TH9O]*

81.0 [C6HO]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of camphor sulfonic acid methyl ester in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, Acetone-ds).

e Transfer the solution to a 5 mm NMR tube.
Instrumentation:
o Astandard NMR spectrometer (e.g., 300 MHz or higher) is used.

o For H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
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o For B8C-NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide
(KBr) powder in an agate mortar.

e Place the mixture in a pellet press and apply pressure to form a transparent pellet.

 Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate
(NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Abackground spectrum of the empty sample compartment (or KBr pellet without the sample)
is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate,
dichloromethane).

Instrumentation and Conditions:

e Gas Chromatograph (GC):
o Column: A non-polar capillary column (e.g., HP-5MS).
o Injector Temperature: ~250 °C.

o Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final
temperature to ensure separation from any impurities.
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e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: A suitable range to detect the molecular ion and expected fragments (e.g.,
m/z 40-300).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like camphor sulfonic acid methyl ester.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis and
analysis of camphor sulfonic acid methyl ester. The provided data and protocols are
intended to facilitate efficient and accurate characterization of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cleanchemlab.com [cleanchemlab.com]

« To cite this document: BenchChem. [Spectroscopic Data of Camphor Sulfonic Acid Methyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116871#spectroscopic-data-nmr-ir-ms-of-camphor-
sulfonic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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